N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide
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Overview
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide is an organic compound with a complex structure that includes bromine, chlorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-(2-chlorobenzoyl)aniline, which is then reacted with 4-phenoxybenzoyl chloride under appropriate conditions to form the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: The compound is used in biochemical assays to study its interactions with various biomolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism by which N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that lead to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-acetamide
- N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide
Uniqueness
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide is unique due to the presence of the phenoxy group, which can impart distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrClNO3/c27-18-12-15-24(22(16-18)25(30)21-8-4-5-9-23(21)28)29-26(31)17-10-13-20(14-11-17)32-19-6-2-1-3-7-19/h1-16H,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVZHYPYZFIAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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